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Compound of Interest

Compound Name: 6-Hydroxy-TSU-68

Cat. No.: B15591463

Disclaimer: This document summarizes preliminary efficacy data for TSU-68 (Orantinib,
SU6668). It is important to note that its metabolite, 6-Hydroxy-TSU-68, is formed via
biotransformation in human liver microsomes.[1] Direct efficacy studies on 6-Hydroxy-TSU-68
are not readily available in the public domain. The following data on the parent compound,
TSU-68, provides foundational information for researchers in the field.

TSU-68 is an orally active, multi-targeted receptor tyrosine kinase inhibitor.[2][3] It primarily
targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor
receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key mediators of
angiogenesis and tumor progression.[3][4][5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of TSU-68 from preclinical and
clinical studies.

Table 1: In Vitro Inhibitory Activity of TSU-68
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. Inhibition
Target Kinase Value Reference
Parameter
PDGFRp Ki 8 nM [2][4]6]
FGFR1 Ki 1.2 M [21[6]
VEGFR1 (Flt-1) Ki 2.1 uM [2][6]
c-kit IC50 0.1-1uM [6]
SCF-induced MO7E
) ) IC50 0.29 uM [6][7]
cell proliferation
VEGF-driven HUVEC
_ . IC50 0.34 uM [6]
mitogenesis
FGF-driven HUVEC
IC50 9.6 UM [6]

mitogenesis

Table 2: In Vivo Efficacy of TSU-68 in Human Tumor Xenograft Models

Tumor Model Dosing Outcome Reference

Various (glioma,

melanoma, lung, 75-200 mg/kg (oral or Significant tumor e
colon, ovarian, i.p.) growth inhibition
epidermoid)

i Suppression of tumor
C6 glioma 75 mg/kg ) ) [6]
angiogenesis

Decreased average
HT29 human colon vessel permeability
] 200 mg/kg ] [61[7]
carcinoma and fractional plasma

volume

Table 3: Clinical Efficacy of TSU-68 in Advanced Cancers
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Median .
L . Median
Objective Progressio
Cancer Treatment Overall
] Response n-Free . Reference
Type Regimen . Survival
Rate (ORR)  Survival
(0S)
(PFS)
Advanced 400 mg twice
Non-Small daily +
] 39.4% 5.6 months [8]
Cell Lung Carboplatin +
Cancer Paclitaxel
Advanced .
200 mg twice  8.6% (1 CR,
Hepatocellula ] 2.1 months 13.1 months 9]
) daily 2 PR)
r Carcinoma
Advanced 400 mg/day +
Hepatocellula 100 mg/day 27.8% 5.3 months 12.8 months [10]
r Carcinoma S-1

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further

investigation.

1. Receptor Tyrosine Kinase Inhibition Assay (Cell-free)

o Objective: To determine the inhibitory activity (Ki) of TSU-68 against isolated receptor

tyrosine kinases.

e Methodology:

o Isolated Flk-1, FGFR1, and PDGFR[ kinases were used.

o Kinase reactions were initiated in the presence of varying concentrations of TSU-68 and

ATP.

o The phosphorylation of a substrate was measured to determine the rate of the kinase

reaction.
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o Kinetic analysis was performed to determine the mode of inhibition and the Ki value. TSU-
68 was identified as a competitive inhibitor with respect to ATP.[4][6]

2. Cellular Phosphorylation Assay

o Objective: To assess the effect of TSU-68 on ligand-stimulated receptor tyrosine
phosphorylation in a cellular context.

e Methodology:

o Human umbilical vein endothelial cells (HUVECS) or NIH-3T3 cells overexpressing the
target receptor were used.[6]

o Cells were pre-incubated with various concentrations of TSU-68 (e.g., 0.03-10 uM) for a
specified time (e.g., 60 minutes).[6][7]

o Cells were then stimulated with the corresponding ligand (e.g., VEGF, PDGF, or FGF).[6]

o Cell lysates were prepared, and proteins were separated by SDS-PAGE.

o Western blotting was performed using an anti-phosphotyrosine antibody to detect the level
of receptor phosphorylation.[7]

3. Cell Proliferation Assay

e Objective: To evaluate the impact of TSU-68 on the proliferation of cells driven by specific
growth factors.

o Methodology:

o HUVECSs or human myeloid leukemia MO7E cells were seeded in multi-well plates.[6]

o Cells were treated with a range of TSU-68 concentrations.

o Cell proliferation was stimulated with an appropriate growth factor (e.g., VEGF, FGF, or
SCF).[6]
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o After a defined incubation period, cell viability or proliferation was quantified using
methods such as MTT or direct cell counting.

o IC50 values were calculated from the dose-response curves.
4. In Vivo Tumor Xenograft Studies
o Objective: To determine the anti-tumor efficacy of TSU-68 in a living organism.
o Methodology:

o Human tumor cells (e.g., A375, Colo205, H460, Calu-6, C6) were implanted
subcutaneously into athymic mice.[6]

o Once tumors reached a palpable size, mice were randomized into control and treatment

groups.

o TSU-68 was administered orally or via intraperitoneal injection at specified doses (e.g., 75-
200 mg/kg) and schedules.[4][6]

o Tumor volume was measured regularly throughout the study.

o At the end of the study, tumors were excised for further analysis, such as
immunohistochemistry to assess angiogenesis.

5. Phase | Clinical Trial Design

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and recommended Phase Il
dose of TSU-68.

o Methodology:
o Patients with advanced solid tumors were enrolled.[5][11][12]

o A dose-escalation design was typically employed, with cohorts of patients receiving
increasing doses of TSU-68.[11][12]

o TSU-68 was administered orally, often twice daily.[5][11][12]
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o Patients were monitored for dose-limiting toxicities (DLTs).[5][11]
o Pharmacokinetic parameters (Cmax, AUC) were measured from plasma samples.[5][12]

o The maximum tolerated dose (MTD) and recommended dose (RD) for subsequent studies

were determined.[5]

Signaling Pathways and Experimental Workflow
TSU-68 Mechanism of Action
TSU-68 competitively inhibits the ATP binding site of multiple receptor tyrosine kinases,

primarily VEGFR, PDGFR, and FGFR. This blockade prevents the downstream signaling
cascades that lead to angiogenesis, cell proliferation, and survival.
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Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.
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General Preclinical Efficacy Workflow

The evaluation of a novel anti-cancer agent like TSU-68 typically follows a structured preclinical
workflow to establish its efficacy and mechanism of action before moving into clinical trials.
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Caption: A typical preclinical workflow for evaluating an anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.medchemexpress.com/6-hydroxy-tsu-68.html
https://www.medchemexpress.com/TSU-68.html
https://www.clinicaltrials.gov/study/NCT00784290?term=AREA%5BBasicSearch%5D(SU-6668)&rank=3
https://www.apexbt.com/tsu-68-su6668-orantinib.html
https://pubmed.ncbi.nlm.nih.gov/21567184/
https://pubmed.ncbi.nlm.nih.gov/21567184/
https://pubmed.ncbi.nlm.nih.gov/21567184/
https://www.selleckchem.com/products/TSU-68(SU6668).html
https://www.abmole.com/products/tsu-68.html
https://pubmed.ncbi.nlm.nih.gov/22071785/
https://pubmed.ncbi.nlm.nih.gov/22071785/
https://pubmed.ncbi.nlm.nih.gov/22071785/
https://pubmed.ncbi.nlm.nih.gov/20390419/
https://pubmed.ncbi.nlm.nih.gov/20390419/
https://pubmed.ncbi.nlm.nih.gov/24829073/
https://pubmed.ncbi.nlm.nih.gov/24829073/
https://pubmed.ncbi.nlm.nih.gov/24829073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3082038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3082038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3082038/
https://pubmed.ncbi.nlm.nih.gov/20676675/
https://pubmed.ncbi.nlm.nih.gov/20676675/
https://pubmed.ncbi.nlm.nih.gov/20676675/
https://www.benchchem.com/product/b15591463#preliminary-studies-on-6-hydroxy-tsu-68-efficacy
https://www.benchchem.com/product/b15591463#preliminary-studies-on-6-hydroxy-tsu-68-efficacy
https://www.benchchem.com/product/b15591463#preliminary-studies-on-6-hydroxy-tsu-68-efficacy
https://www.benchchem.com/product/b15591463#preliminary-studies-on-6-hydroxy-tsu-68-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15591463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

